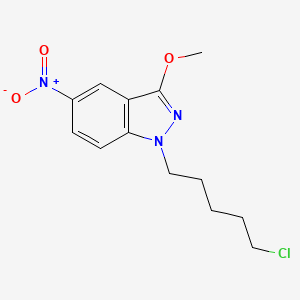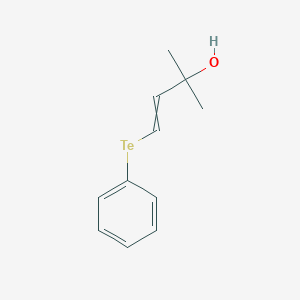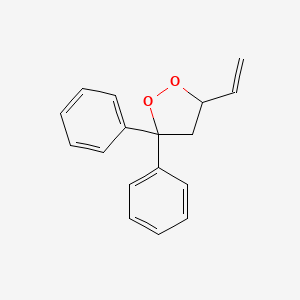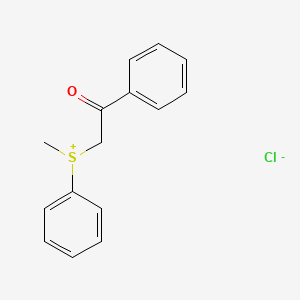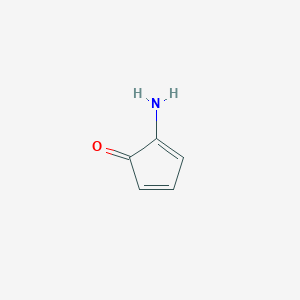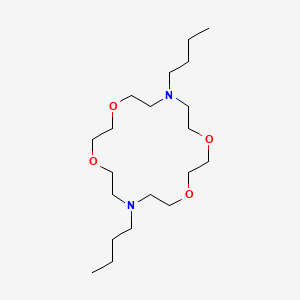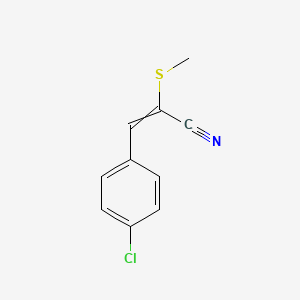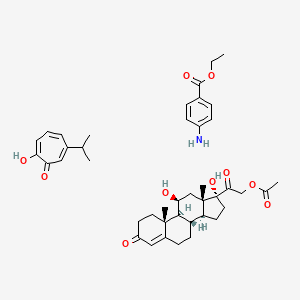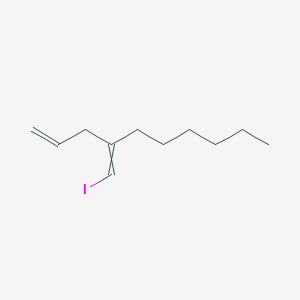
4-(Iodomethylidene)dec-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Iodomethylidene)dec-1-ene is an organic compound with the molecular formula C₁₁H₁₉I It is a derivative of decene, characterized by the presence of an iodine atom attached to a methylene group at the fourth position of the decene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Iodomethylidene)dec-1-ene typically involves the reaction of dec-1-ene with iodine and a suitable base. One common method is the halogenation of dec-1-ene using iodine in the presence of a base such as potassium hydroxide. The reaction proceeds via the formation of an intermediate iodoalkene, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
4-(Iodomethylidene)dec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of alkanes or alkenes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide or potassium thiocyanate in polar solvents like acetone or dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted alkenes or alkanes.
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
4-(Iodomethylidene)dec-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential as a labeling reagent in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Iodomethylidene)dec-1-ene involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates various substitution reactions. The compound can also undergo addition reactions at the double bond, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are often mediated by catalysts or specific reaction conditions that enhance the reactivity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
1-Decene: An alkene with a similar carbon chain but without the iodine substitution.
4-(Bromomethylidene)dec-1-ene: Similar structure but with a bromine atom instead of iodine.
4-(Chloromethylidene)dec-1-ene: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
4-(Iodomethylidene)dec-1-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating various substitution reactions more efficiently. Additionally, the iodine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems .
Propiedades
Número CAS |
96156-84-2 |
|---|---|
Fórmula molecular |
C11H19I |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
4-(iodomethylidene)dec-1-ene |
InChI |
InChI=1S/C11H19I/c1-3-5-6-7-9-11(10-12)8-4-2/h4,10H,2-3,5-9H2,1H3 |
Clave InChI |
NQYJZAFKWYQSGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(=CI)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(5-bromofuran-2-yl)methylidene]propanedioate](/img/structure/B14337931.png)
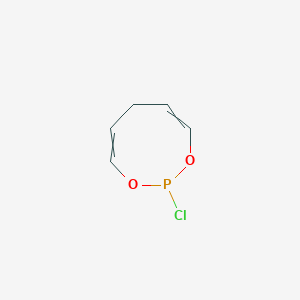
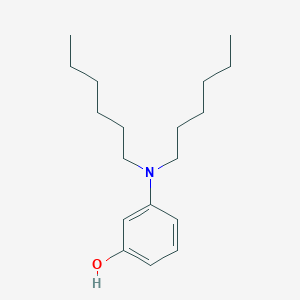

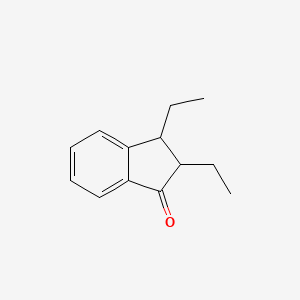
![Pyridine, 4-[2-(1H-imidazol-1-yl)ethyl]-](/img/structure/B14337967.png)
